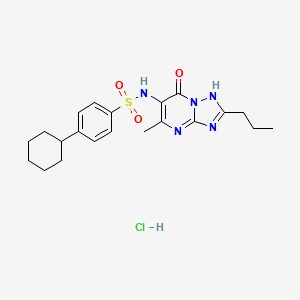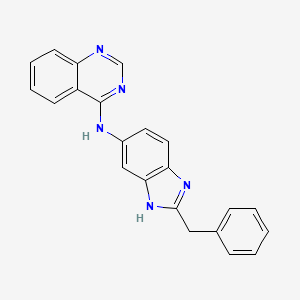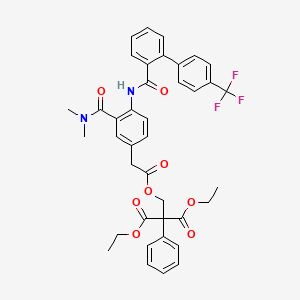![molecular formula C24H19BFNO5S B1192858 [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid CAS No. 1229652-22-5](/img/structure/B1192858.png)
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Übersicht
Beschreibung
The compound “[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid” is a boronic acid-based inhibitor of Autotaxins . It has a molecular formula of C24H19BFNO5S and a molecular weight of 463.29 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boronic acid group attached to a phenyl ring, which is further connected to a thiazolidine ring via a methylene bridge . The thiazolidine ring is substituted with a fluorobenzyl group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids like this one are often used as reactants in coupling reactions .
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceuticals and Medical Research
Summary of the Application
HA155 is known as an Autotaxin inhibitor . Autotaxin (ATX) is an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) . LPA can induce various responses, such as cell proliferation, migration, and cytokine production, through six G protein-coupled receptors (LPA1-6) . This signaling pathway is associated with metabolic and inflammatory disorders, and inhibiting this pathway has a positive effect on the treatment of related diseases .
Results or Outcomes
The inhibition of the ATX-LPA signaling pathway by HA155 has been shown to be associated with the occurrence and metastasis of tumors, fibrosis, and cardiovascular diseases . Three drugs, GLPG1690, BBT-877, and BLD-0409, which likely include ATX inhibitors like HA155, have entered clinical trials .
Application in Cell Structure Studies
Summary of the Application
HA155 is primarily used for Cell Structure applications . The compound controls the biological activity of Autotaxin , an enzyme that plays a crucial role in cell structure and function.
Results or Outcomes
The outcomes of these studies can vary greatly depending on the specific cell types and conditions used. However, by inhibiting Autotaxin, HA155 can help researchers understand the role of this enzyme in various cellular processes .
Application in Drug Design and Development
Summary of the Application
HA155 is used in the field of Drug Design and Development . It is a small molecule inhibitor of Autotaxin (ATX), an enzyme that plays a crucial role in various biological processes . The inhibition of ATX has been associated with the treatment of diseases such as tumors, fibrosis, and cardiovascular diseases .
Methods of Application or Experimental Procedures
In drug design and development, HA155 is used as a model compound for the design of new Autotaxin inhibitors . The structure of HA155 is analyzed and used as a basis for the development of new compounds with similar inhibitory effects . High Throughput Screening (HTS) is commonly used to obtain a better advantage structure or pharmacophore .
Results or Outcomes
The use of HA155 in drug design has led to the development of three drugs, GLPG1690, BBT-877, and BLD-0409, which have entered clinical trials . These drugs likely include ATX inhibitors like HA155 .
Eigenschaften
IUPAC Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUZCBSWABPMR-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676768 | |
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
CAS RN |
1229652-21-4 | |
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






